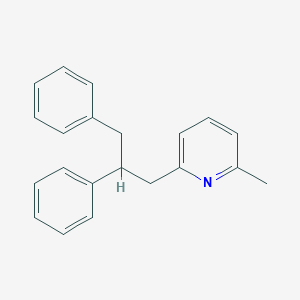![molecular formula C15H17NO3 B289893 Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate, also known as MOAB, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate may help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been shown to have antimicrobial activity, suggesting that it may have potential as an antibacterial or antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate for lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. Additionally, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been shown to have a range of biological activities, making it a versatile compound for scientific research. However, the synthesis of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate is a complex process that requires specialized equipment and expertise in organic chemistry, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate. One area of interest is the development of new drugs based on the structure of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate and its potential applications in various fields. Finally, the synthesis of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate may be optimized to make it more accessible for use in lab experiments and drug development.
Synthesemethoden
Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate can be synthesized through a multi-step process involving the reaction of 2-vinyl-4,5-dihydrooxazole with 4-methoxybenzoyl chloride. The resulting product is then subjected to a series of reactions, including oxidation and esterification, to yield Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate. The synthesis of Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate has been found to have antitumor activity, suggesting that it may have potential as an anticancer agent.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
methyl 4-(4-methyl-3-oxa-2-azabicyclo[2.2.2]oct-5-en-2-yl)benzoate |
InChI |
InChI=1S/C15H17NO3/c1-15-9-7-13(8-10-15)16(19-15)12-5-3-11(4-6-12)14(17)18-2/h3-7,9,13H,8,10H2,1-2H3 |
InChI-Schlüssel |
AFRRBFMZGDDONN-UHFFFAOYSA-N |
SMILES |
CC12CCC(C=C1)N(O2)C3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CC12CCC(C=C1)N(O2)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



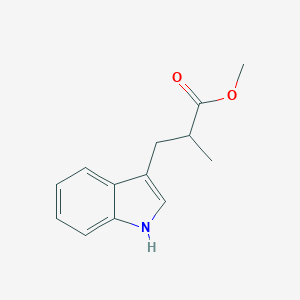
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
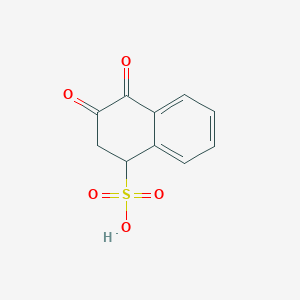
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
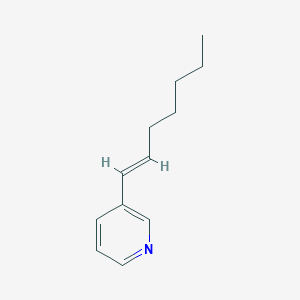
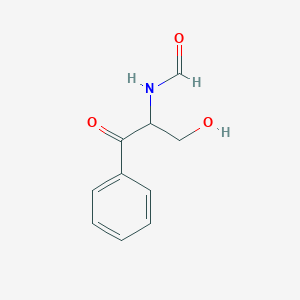
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


